molecular formula C19H18N2O5S B2882723 methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865200-17-5

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2882723
CAS No.: 865200-17-5
M. Wt: 386.42
InChI Key: JIGPNVACIVYHAM-VXPUYCOJSA-N
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Description

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

Target of Action

Similar compounds with aminothiazole moieties have been found to exhibit antimicrobial and antioxidant activities . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their function and leading to the observed antimicrobial activity.

Mode of Action

Compounds with similar structures have been found to exhibit antimicrobial activity, possibly through interaction with microbial proteins or enzymes . The compound may bind to these targets, disrupting their normal function and leading to cell death.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This could lead to a decrease in the population of harmful microbes, thereby alleviating symptoms of infection.

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 6-methoxy-2-aminobenzothiazole with phenoxyacetyl chloride to form the corresponding phenoxyacetyl derivative. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups. Substitution reactions result in the replacement of specific functional groups with new ones introduced by the nucleophiles.

Comparison with Similar Compounds

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:

    Methyl 2-[6-methoxy-2-(2-chloroacetyl)imino-1,3-benzothiazol-3-yl]acetate: This compound has a chloroacetyl group instead of a phenoxyacetyl group, which may result in different chemical and biological properties.

    Methyl 2-[6-methoxy-2-(2-bromoacetyl)imino-1,3-benzothiazol-3-yl]acetate:

    Methyl 2-[6-methoxy-2-(2-iodoacetyl)imino-1,3-benzothiazol-3-yl]acetate: The iodoacetyl group may impart unique properties to the compound, making it suitable for specific applications.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-24-14-8-9-15-16(10-14)27-19(21(15)11-18(23)25-2)20-17(22)12-26-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGPNVACIVYHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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